N-[(2-bromo-4-chlorophenyl)methyl]cyclopentanamine
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Overview
Description
N-[(2-bromo-4-chlorophenyl)methyl]cyclopentanamine is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a cyclopentanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4-chlorophenyl)methyl]cyclopentanamine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-chlorophenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or other nucleophiles in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
N-[(2-bromo-4-chlorophenyl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4-chlorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]cyclopentanamine
- N-[(2-bromo-4-chlorophenyl)methyl]cyclohexanamine
- N-[(2-bromo-4-chlorophenyl)methyl]cycloheptanamine
Uniqueness
N-[(2-bromo-4-chlorophenyl)methyl]cyclopentanamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The cyclopentanamine group further adds to its uniqueness by providing a specific structural framework that can influence its interactions with molecular targets.
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN/c13-12-7-10(14)6-5-9(12)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVOZGPBQWNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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